molecular formula C17H14ClNO4S3 B2391531 3-chloro-4-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide CAS No. 1797269-29-4

3-chloro-4-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide

Cat. No.: B2391531
CAS No.: 1797269-29-4
M. Wt: 427.93
InChI Key: KNUKDZVKAOBWCW-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic rings, including a benzene ring and two thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core benzene and thiophene structures. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonation and cyclization steps, as well as the use of high-throughput screening to identify the most efficient catalysts for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the benzene ring can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-4-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, where it can either inhibit or activate their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide: Lacks the chloro substituent.

    3-chloro-4-methoxy-N-((5-(furan-3-carbonyl)furan-2-yl)methyl)benzenesulfonamide: Contains furan rings instead of thiophene rings.

Uniqueness

The presence of both chloro and methoxy substituents on the benzene ring, combined with the thiophene rings, gives 3-chloro-4-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide unique electronic and steric properties that can be exploited in various applications, making it distinct from its analogs .

Properties

IUPAC Name

3-chloro-4-methoxy-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO4S3/c1-23-15-4-3-13(8-14(15)18)26(21,22)19-9-12-2-5-16(25-12)17(20)11-6-7-24-10-11/h2-8,10,19H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUKDZVKAOBWCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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